One primary application of 4-MBN lies in its ability to probe the electrical properties at the interface between different materials. This is achieved by forming self-assembled monolayers (SAMs) on metal surfaces like gold and silver. SAMs are essentially ordered, single-molecule-thick layers formed through spontaneous adsorption.
4-MBN, when incorporated into these SAMs, acts as an electric field reporter due to the vibrational Stark effect (VSE). VSE describes the shift in the vibrational frequency of a molecule subjected to an external electric field. By measuring the shift in the nitrile group's stretching frequency within the 4-MBN molecule using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and Raman spectroscopy, researchers can gain insights into the local electric field strength at the SAM/solution interface []. This information helps in understanding various phenomena occurring at these interfaces, including charge transfer and electron transport processes.
Another promising application of 4-MBN is in the development of SERS tags. SERS is a powerful spectroscopic technique that utilizes the localized surface plasmon resonance (LSPR) effect of metal nanoparticles to significantly enhance the Raman scattering signal of molecules adsorbed on their surface. This enhancement allows for the detection of minute quantities of analytes, making SERS valuable for various applications, including biomedical imaging.
By incorporating 4-MBN along with other molecules onto metal nanoparticles, researchers can create SERS tags that specifically target and bind to biomarkers associated with diseases like cancer. The enhanced Raman signal from the 4-MBN molecule then serves as a signature for the presence of the biomarker, enabling its detection and potentially aiding in disease diagnosis [].
4-Mercaptobenzonitrile is an organic compound with the molecular formula . It features a benzene ring substituted with a thiol (-SH) group and a nitrile (-C≡N) group, making it a member of the mercaptobenzonitrile family. This compound is notable for its unique structural characteristics, which influence its chemical behavior and interactions. The presence of both functional groups allows for diverse reactivity and applications in various fields, including materials science and biochemistry.
Currently, there is no scientific research readily available on the specific mechanism of action of MBN in biological systems.
Research indicates that 4-Mercaptobenzonitrile exhibits biological activity, particularly in the context of its interactions with proteins. It has been studied as a spectral reporter for electric fields in proteins, utilizing its nitrile group to provide insights into local electric field strengths through the vibrational Stark effect . Additionally, the compound shows potential toxicity, being harmful if swallowed or in contact with skin .
The synthesis of 4-Mercaptobenzonitrile typically involves the following methods:
4-Mercaptobenzonitrile has several important applications:
Studies on the interactions of 4-Mercaptobenzonitrile focus on its behavior in different environments:
Several compounds share structural similarities with 4-Mercaptobenzonitrile. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Mercaptobenzonitrile | Similar structure with different position of thiol | Different reactivity patterns due to positional isomerism |
2-Mercaptobenzonitrile | Similar structure with different position of thiol | Altered electronic properties affecting reactivity |
Benzothiazole | Contains sulfur and nitrogen | Exhibits different biological activities and uses |
4-Mercaptobenzonitrile stands out due to its specific combination of functional groups and its application as a spectral reporter, which is less common among similar compounds. Its ability to form stable self-assembled monolayers further enhances its uniqueness in material science applications.
Parameter | Value | Reference |
---|---|---|
Melting Point (°C) | 51-55 | Carl ROTH, Chemsrc |
Boiling Point (°C) | 264.4 (at 760 mmHg) | Chemsrc |
Thermal Decomposition Temperature (°C) | Decomposes at 256 (DSC analysis) | Benchchem (3-Fluoro derivative) |
Flash Point (°C) | 113.7 | Chemsrc |
Storage Temperature (°C) | 2-8 (refrigerated) | GlpBio, ChemScene |
Decomposition Onset Temperature (°C) | >250 (estimated) | Estimated from DSC data |
Thermal Stability Assessment | Moderate stability below 250°C | Based on decomposition temperature |
The solubility characteristics of 4-Mercaptobenzonitrile demonstrate complex behavior influenced by both the polar nitrile group and the moderately polar thiol functionality. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, with solubility enhancement achievable through heating to 37°C combined with ultrasonic agitation [4].
In dimethyl sulfoxide (DMSO), 4-Mercaptobenzonitrile demonstrates sparingly soluble behavior [5] [6], making DMSO the preferred solvent for preparing stock solutions in research applications. The compound shows slight solubility in ethyl acetate [5] [6], reflecting moderate compatibility with polar aprotic solvents.
The solubility profile indicates that 4-Mercaptobenzonitrile follows Hansen solubility parameter predictions, with good compatibility in polar aprotic solvents and aromatic systems. The compound's solubility behavior in aqueous buffer solutions depends significantly on pH and ionic strength, with the thiol group's ionization state influencing overall dissolution characteristics [7].
Table 2: Solubility Parameters in Diverse Solvent Systems
Solvent | Solubility | Classification | Notes |
---|---|---|---|
Water | Limited | Hydrophobic | Requires heating to 37°C with ultrasonic bath |
DMSO | Sparingly soluble | Moderate | Preferred solvent for stock solutions |
Ethyl Acetate | Slightly soluble | Low | Limited dissolution |
Organic Solvents (General) | Soluble | Variable | Select appropriate solvent based on application |
Aqueous Buffer Solutions | pH-dependent | Moderate | Influenced by pH and ionic strength |
Polar Aprotic Solvents | Good solubility | High | Best compatibility with aromatic systems |
Hydrocarbon Solvents | Poor solubility | Very low | Minimal dissolution expected |
4-Mercaptobenzonitrile exhibits exceptional interfacial properties, particularly its ability to form stable self-assembled monolayers (SAMs) on metal surfaces. The thiol group provides strong anchoring capability through covalent Au-S bond formation, with binding energies significantly higher than physisorption interactions [7] [8].
On gold surfaces, 4-Mercaptobenzonitrile forms well-ordered monolayers with the molecular axis oriented approximately perpendicular to the surface plane. The surface coverage on Au(111) exceeds that achieved on Ag(111) or other metal substrates, reflecting the stronger gold-sulfur interaction [9] [8]. The interfacial orientation places the nitrile group in the outer region of the monolayer, making it accessible for further chemical modification or sensing applications.
The compound's interfacial electric field response demonstrates linear behavior with applied electrode potential, making it valuable as a vibrational Stark effect probe [7] [10]. Surface potential measurements reveal significant changes upon monolayer formation, with the magnitude and direction of potential shifts dependent on the underlying metal substrate and surrounding electrolyte composition [9].
Table 3: Surface Tension and Interfacial Behavior
Property | Value/Description | Metal Surface |
---|---|---|
Surface Adsorption Behavior | Strong affinity for metal surfaces | Au, Ag, Cu |
Self-Assembled Monolayer Formation | Forms stable SAMs on Au and Ag | Au(111), Ag(111) |
Surface Coverage | High coverage achievable | Au > Ag > Cu |
Interfacial Orientation | Upright orientation (thiol anchored) | Perpendicular to surface |
Electrode Surface Binding | Covalent Au-S bond formation | Au(111) preferred |
Interfacial Electric Field Response | Linear response to applied potential | Au and Ag electrodes |
Surface Potential Effect | Significant surface potential changes | All metal surfaces |
Irritant